molecular formula C18H19N3O3S2 B12409029 Cox-2-IN-18

Cox-2-IN-18

Katalognummer: B12409029
Molekulargewicht: 389.5 g/mol
InChI-Schlüssel: FONDQFJKIULAHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cox-2-IN-18 is a selective cyclooxygenase-2 (COX-2) inhibitor. COX-2 is an enzyme that plays a significant role in the inflammatory process and is implicated in various diseases, including cancer and arthritis. Selective COX-2 inhibitors, like this compound, are designed to reduce inflammation and pain without the gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 .

Vorbereitungsmethoden

The synthesis of Cox-2-IN-18 involves several steps, including the preparation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods may include optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity .

Analyse Chemischer Reaktionen

Cox-2-IN-18 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperatures and pressures to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of this compound with modified functional groups .

Wissenschaftliche Forschungsanwendungen

Cox-2-IN-18 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of COX-2 inhibition and to develop new COX-2 inhibitors with improved efficacy and safety profiles.

    Biology: Employed in research to understand the role of COX-2 in various biological processes, such as inflammation, cell proliferation, and apoptosis.

    Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, such as arthritis, and in cancer therapy due to its ability to inhibit COX-2, which is often overexpressed in tumors.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and regulatory testing

Wirkmechanismus

Cox-2-IN-18 exerts its effects by selectively inhibiting the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain. By blocking COX-2 activity, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. The molecular targets and pathways involved include the binding of this compound to the active site of COX-2, preventing the enzyme from catalyzing the formation of prostaglandins .

Vergleich Mit ähnlichen Verbindungen

Cox-2-IN-18 is compared with other selective COX-2 inhibitors, such as celecoxib, rofecoxib, and etoricoxib. These compounds share a similar mechanism of action but differ in their chemical structures, selectivity, and safety profiles. For example:

This compound is unique in its specific chemical structure, which may offer advantages in terms of selectivity, potency, and safety compared to other COX-2 inhibitors.

Eigenschaften

Molekularformel

C18H19N3O3S2

Molekulargewicht

389.5 g/mol

IUPAC-Name

4-[2-(2-ethylsulfanyl-4-oxoquinazolin-3-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C18H19N3O3S2/c1-2-25-18-20-16-6-4-3-5-15(16)17(22)21(18)12-11-13-7-9-14(10-8-13)26(19,23)24/h3-10H,2,11-12H2,1H3,(H2,19,23,24)

InChI-Schlüssel

FONDQFJKIULAHB-UHFFFAOYSA-N

Kanonische SMILES

CCSC1=NC2=CC=CC=C2C(=O)N1CCC3=CC=C(C=C3)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.